molecular formula C7H9NO B1356525 5-Methoxy-2-methylpyridine CAS No. 55270-47-8

5-Methoxy-2-methylpyridine

Cat. No. B1356525
M. Wt: 123.15 g/mol
InChI Key: LPVVVCBDJJRLHT-UHFFFAOYSA-N
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Patent
US07875636B2

Procedure details

To a suspension of potassium hydroxide (113 g, 2 mol) in DMSO (800 ml) was added 53.9 g, (0.49 mmol) 5-hydroxy-2-methylpyridine and the mixture stirred for 1 h. To this was added CH3I (34 ml, 0.55 mol) and the reaction mixture was stirred for one hour, then poured into water (2400 ml) and extracted with ether (1000 ml×5). The combined organic layers were washed with water and brine, dried over Na2SO4 and concentrated in vacuo to provide 5-methoxy-2-methylpyridine as a yellow oil. 1H NMR: (400 MHz, CDCl3) δ 8.19 (d, J=2.8 Hz, 1H), 7.14 (dd, J=8.8, 3.8 Hz, 1H), 7.08 (d, J=8.4 Hz, 1H), 3.83 (s, 3H), 2.65 (s, 3H). (5-methoxypyridin-2-yl)methanol: To a 0° C. solution of 10 g (72 mmol) 5-methoxy-2-methylpyridine in CHCl3 (50 ml) was slowly added 20 g (93.9 mmol) mCPBA and the mixture was stirred at room temperature for 16 h. The mixture was neutralized with excess sat. NaHSO3 solution. The aqueous layer was extracted with CHCl3 three times. The combined organic layers were dried over MgSO4 and evaporated to give 7 g of 5-methoxy-2-methyl-1-oxopyridine as a yellow solid. This was added slowly to hot (1000° C.)acetic anhydride (25 mL, 26 mmol) over 30 minutes and the mixture heated an additional 30 minutes, whereupon ethanol was added until the excess acetic anhydride was consumed. The mixture was cooled, concentrated, and neutralized with aqueous KHCO3 solution. The aqueous layer was extracted with CH2Cl2, dried over MgSO4, and concentrated in vacuo to afford 7.5 of (5-methoxypyridin-2-yl)methyl acetate as a dark oil. To this oil was added 25 mL of concentrated HCl and the mixture heated to reflux for 1 hour then concentrated in vacuo. The residue was treated with aqueous KHCO3 and extracted with CH2Cl2. The CH2Cl2 extract was dried over MgSO4, filtered, and concentrated in vacuo to give (5-methoxypyridin-2-yl)methanol as an oil. 1H NMR (400 MHz, DMSO-d6) δ 7.65 (m, 2H), 6.45 (m, 1H), 4.75 (s, 2H), 3.25 (s, 3H).
Quantity
113 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0.49 mmol
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
reactant
Reaction Step Three
Name
Quantity
2400 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][C:4]1[CH:5]=[CH:6][C:7]([CH3:10])=[N:8][CH:9]=1.[CH3:11]I.O>CS(C)=O>[CH3:11][O:3][C:4]1[CH:5]=[CH:6][C:7]([CH3:10])=[N:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.49 mmol
Type
reactant
Smiles
OC=1C=CC(=NC1)C
Step Three
Name
Quantity
34 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
2400 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (1000 ml×5)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=CC(=NC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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